molecular formula C14H9BrN2O4 B11104624 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoic acid

4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoic acid

Cat. No.: B11104624
M. Wt: 349.14 g/mol
InChI Key: RSHBXKMQUGKPJN-UHFFFAOYSA-N
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Description

4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID is an organic compound characterized by its complex structure, which includes a bromine atom, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID typically involves a multi-step process. One common method includes the condensation of 4-bromo-3-nitrobenzaldehyde with 4-aminobenzoic acid under acidic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-{[(E)-1-(4-BROMO-3-AMINOPHENYL)METHYLIDENE]AMINO}BENZOIC ACID, while substitution of the bromine atom can produce various substituted derivatives.

Scientific Research Applications

4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group and bromine atom play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-3-NITROBENZOIC ACID: Similar in structure but lacks the Schiff base moiety.

    4-BROMO-3-NITROPHENYLBORONIC ACID: Contains a boronic acid group instead of the benzoic acid moiety.

    4-BROMO-3-NITROANILINE: Similar structure but with an amino group instead of the benzoic acid moiety.

Uniqueness

4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its Schiff base structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H9BrN2O4

Molecular Weight

349.14 g/mol

IUPAC Name

4-[(4-bromo-3-nitrophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H9BrN2O4/c15-12-6-1-9(7-13(12)17(20)21)8-16-11-4-2-10(3-5-11)14(18)19/h1-8H,(H,18,19)

InChI Key

RSHBXKMQUGKPJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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